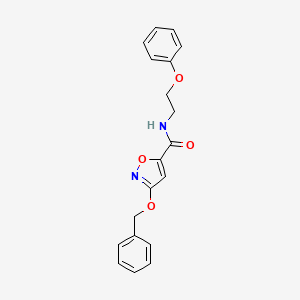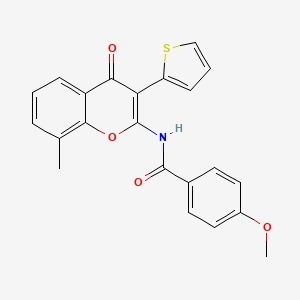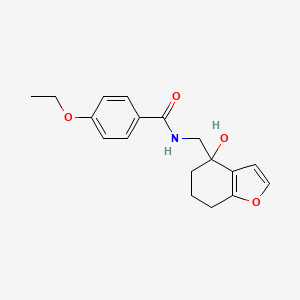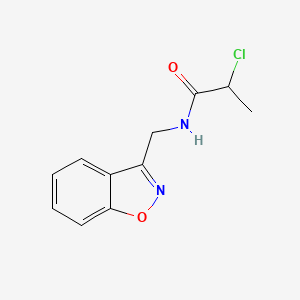![molecular formula C14H13N5O4 B2426868 1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 900011-72-5](/img/structure/B2426868.png)
1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-one core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one ring, a nitrophenyl group, and a hydroxyethyl group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the hydroxyethyl group, which could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitro group could increase its reactivity, while the hydroxyethyl group could influence its solubility .Scientific Research Applications
Anticancer Activity
1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one and its derivatives have shown promising applications in cancer research. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one were tested for antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with some compounds exhibiting potent inhibitory activity (Abdellatif et al., 2014). Similarly, a series of pyrazolo[3,4-d]pyrimidines were synthesized and tested on various cancer cell lines, showing significant antitumor effects (Kandeel et al., 2012).
Antiviral Evaluation
Certain derivatives of pyrazolo[3,4-d]pyrimidin-4-one were prepared and tested for antiviral activity, particularly against Herpes Simplex Virus type-1 (HSV-1). This highlights the potential of these compounds in the development of new antiviral drugs (Shamroukh et al., 2007).
Anti-inflammatory and Analgesic Activities
Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one were synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies revealed promising results, suggesting these compounds could be developed into new medications for treating inflammation and pain (Antre et al., 2011).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of pyrazolo[3,4-d]pyrimidin-4-one derivatives, contributing to the understanding of their chemical properties and potential applications in medicinal chemistry. For instance, one study describes an efficient one-pot synthesis method for these derivatives (Liu et al., 2015).
Antimicrobial Activity
Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential use in developing new antibacterial drugs (Rahmouni et al., 2014).
Herbicidal Activity
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have also been explored for their herbicidal activity, showing significant inhibition effects on various plant species. This suggests their potential application in agriculture for weed control (Luo et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c20-5-4-18-13-12(7-16-18)14(21)17(9-15-13)8-10-2-1-3-11(6-10)19(22)23/h1-3,6-7,9,20H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZLLEXEPQVHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2426785.png)


![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide](/img/structure/B2426793.png)
![2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2426794.png)



![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)


![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2426802.png)

